molecular formula C19H17FN2O2S B11164136 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11164136
M. Wt: 356.4 g/mol
InChI Key: YQJFYBNXHIPYIJ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a fluorophenyl group, and a hydroxyphenyl group

Preparation Methods

The synthesis of 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield, reduce costs, and ensure scalability. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

When compared to similar compounds, 2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:

Properties

Molecular Formula

C19H17FN2O2S

Molecular Weight

356.4 g/mol

IUPAC Name

2-(2-fluorophenyl)-N-[2-(4-hydroxyphenyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17FN2O2S/c1-12-17(25-19(22-12)15-4-2-3-5-16(15)20)18(24)21-11-10-13-6-8-14(23)9-7-13/h2-9,23H,10-11H2,1H3,(H,21,24)

InChI Key

YQJFYBNXHIPYIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

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